

# An In-depth Technical Guide to the Basic Properties of Lithium Phenoxide Solid

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## Compound of Interest

Compound Name: *lithium;phenol*

Cat. No.: *B14262657*

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## Introduction

Lithium phenoxide ( $\text{C}_6\text{H}_5\text{OLi}$ ) is an organolithium compound that serves as a versatile and highly reactive reagent in organic synthesis.<sup>[1][2]</sup> Its utility stems from the strong basicity of the phenoxide anion and the coordinating properties of the lithium cation. This guide provides a comprehensive overview of the fundamental physical, chemical, and structural properties of solid lithium phenoxide, along with detailed experimental protocols for its synthesis and characterization.

## Physicochemical Properties

Lithium phenoxide is typically a grey, white, or pale yellow solid under anhydrous conditions.<sup>[2]</sup> It is highly sensitive to moisture and air, reacting violently with water.<sup>[2]</sup> It is generally insoluble in water but soluble in various organic solvents, particularly ethers like tetrahydrofuran (THF).<sup>[1][2]</sup>

Table 1: General Physicochemical Properties of Lithium Phenoxide<sup>[1][2][3][4][5][6][7]</sup>

Property	Value
Chemical Formula	C <sub>6</sub> H <sub>5</sub> LiO
Molecular Weight	100.04 g/mol
CAS Number	555-24-8
Appearance	Grey, white, or pale yellow solid
Melting Point	476 °C
Boiling Point	67 °C (for 1.0M solution in THF)
Density	0.918 g/mL at 25 °C (for 1.0M solution in THF)
Solubility	Soluble in non-polar organic solvents (e.g., THF, diethyl ether)
Insoluble in water	

## Crystal and Molecular Structure

In the solid state, lithium phenoxide is known to form aggregates, with a hexameric structure being identified. The aggregation is a common feature of organolithium compounds and significantly influences their reactivity. The coordination of the lithium cation to multiple phenoxide anions through Li-O bonds is a key feature of these structures. While a specific Crystallographic Information File (CIF) for unsubstituted lithium phenoxide is not readily available in open databases, studies on related lithium enolates and substituted phenoxides reveal a common structural motif of a central Li<sub>6</sub>O<sub>6</sub> hexagonal prism.<sup>[8]</sup> In this arrangement, each anionic oxygen atom is bonded to three lithium atoms, and each lithium atom is coordinated to three oxygen atoms.<sup>[8]</sup>

Table 2: Representative Crystallographic Data for a Hexameric Lithium Enolate<sup>[8]</sup>

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	12.2492(9)
b (Å)	12.4617(9)
c (Å)	14.3841(11)
$\alpha$ (°)	74.189(6)
$\beta$ (°)	74.543(7)
$\gamma$ (°)	85.970(6)
Volume (Å <sup>3</sup> )	2036.2(3)
Z	2
Li-O Bond Lengths (Å)	1.909(7) - 2.026(7)

Note: This data is for a representative hexameric lithium enolate of ethyl N,N-diethylglycinate and is provided to illustrate the likely structural features of solid lithium phenoxide.

## Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of lithium phenoxide.

Table 3: Key Spectroscopic Data for Lithium Phenoxide<sup>[1]</sup>

Technique	Key Features
FT-IR	C-O stretching vibration: $\sim 1250\text{ cm}^{-1}$
Li-O vibrations: $\sim 450\text{ cm}^{-1}$	
$^{13}\text{C}$ NMR	Aromatic carbons show characteristic signals. The carbon attached to oxygen exhibits a downfield shift.
$^7\text{Li}$ NMR	Can be used to distinguish between different aggregation states (ionic vs. aggregated species).

## Thermal Properties

Thermal analysis provides insights into the stability and decomposition of lithium phenoxide.

Table 4: Thermal Analysis Data for Lithium-Containing Compounds[9][10][11][12][13][14][15]

Technique	Observation
TGA	The thermal decomposition of lithium-containing organic salts typically shows weight loss in stages, corresponding to the loss of volatile components and subsequent decomposition of the salt. For instance, the decomposition of related lithium compounds often begins with the loss of any coordinated solvent or water, followed by the breakdown of the organic moiety at higher temperatures.
DSC	DSC curves for related lithium compounds reveal endothermic peaks corresponding to melting and phase transitions, and exothermic peaks associated with decomposition. The specific temperatures and enthalpies of these events are dependent on the heating rate and atmosphere.

Note: Specific TGA/DSC data for pure, solid lithium phenoxide is not widely published. The information provided is based on the analysis of similar lithium-containing organic compounds.

## Experimental Protocols

### Synthesis of Solid Lithium Phenoxide

#### Method 1: Reaction of Phenol with n-Butyllithium[1]

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a septum.
- Reagents:
  - Phenol (1.0 eq)
  - n-Butyllithium (1.0 eq, solution in hexanes)
  - Anhydrous diethyl ether
- Procedure: a. Under a positive pressure of dry nitrogen, dissolve phenol in anhydrous diethyl ether in the reaction flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-butyllithium solution dropwise from the dropping funnel to the stirred phenol solution. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. e. A white precipitate of lithium phenoxide will form. f. Remove the solvent under vacuum to obtain solid lithium phenoxide. g. The solid should be handled and stored under an inert atmosphere.

#### Method 2: Metathesis Reaction[1]

- Apparatus Setup: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.
- Reagents:
  - Sodium phenoxide (1.0 eq)
  - Lithium chloride (1.0 eq, anhydrous)

- Anhydrous tetrahydrofuran (THF)
- Procedure: a. Under a nitrogen atmosphere, dissolve sodium phenoxide in anhydrous THF. b. Add anhydrous lithium chloride to the solution. c. Stir the mixture at room temperature for 12 hours. A precipitate of sodium chloride will form. d. Filter the mixture under inert atmosphere to remove the sodium chloride precipitate. e. Evaporate the THF from the filtrate under vacuum to yield solid lithium phenoxide.

## Analytical Characterization

### X-ray Diffraction (XRD)

- Sample Preparation: A small amount of the solid lithium phenoxide is ground into a fine powder in an inert atmosphere glovebox. The powder is then mounted on a zero-background sample holder.
- Instrumentation: A powder X-ray diffractometer equipped with a Cu K $\alpha$  radiation source.
- Data Collection:
  - 2 $\theta$  range: 5-80°
  - Step size: 0.02°
  - Scan speed: 1°/min
- Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal structure, phase purity, and crystallite size.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Nujol Mull): In a glovebox, a small amount of the solid sample is ground with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a paste. The paste is then spread between two KBr or NaCl plates.
- Instrumentation: An FTIR spectrometer.
- Data Collection:

- Spectral range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of scans: 16
- Data Analysis: The IR spectrum is analyzed to identify characteristic functional group vibrations.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: In a glovebox, dissolve a small amount of lithium phenoxide in a suitable deuterated solvent (e.g., THF- $d_8$ ). Transfer the solution to an NMR tube and seal it.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
- Data Collection:
  - Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^7\text{Li}$  NMR spectra.
  - For  $^{13}\text{C}$  NMR, use proton decoupling.
- Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and purity of the compound.

#### Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

- Sample Preparation: In a glovebox, place a small amount (5-10 mg) of the solid lithium phenoxide into an alumina or platinum crucible.
- Instrumentation: A simultaneous TGA/DSC instrument.
- Data Collection:
  - Temperature range: 25-600  $^{\circ}\text{C}$
  - Heating rate: 10  $^{\circ}\text{C}/\text{min}$
  - Atmosphere: Dry nitrogen flow (50 mL/min)

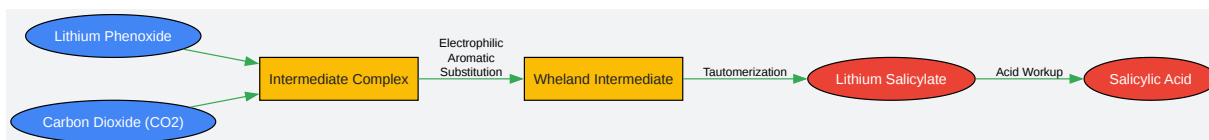
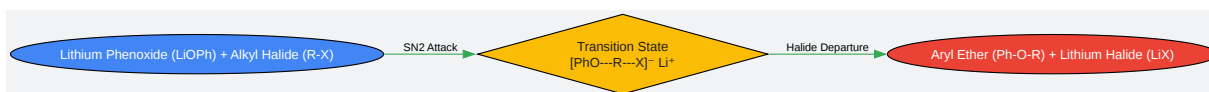
- Data Analysis: The TGA curve provides information on weight loss as a function of temperature, indicating decomposition points. The DSC curve shows endothermic and exothermic events, such as melting and decomposition.

## Reactivity and Applications

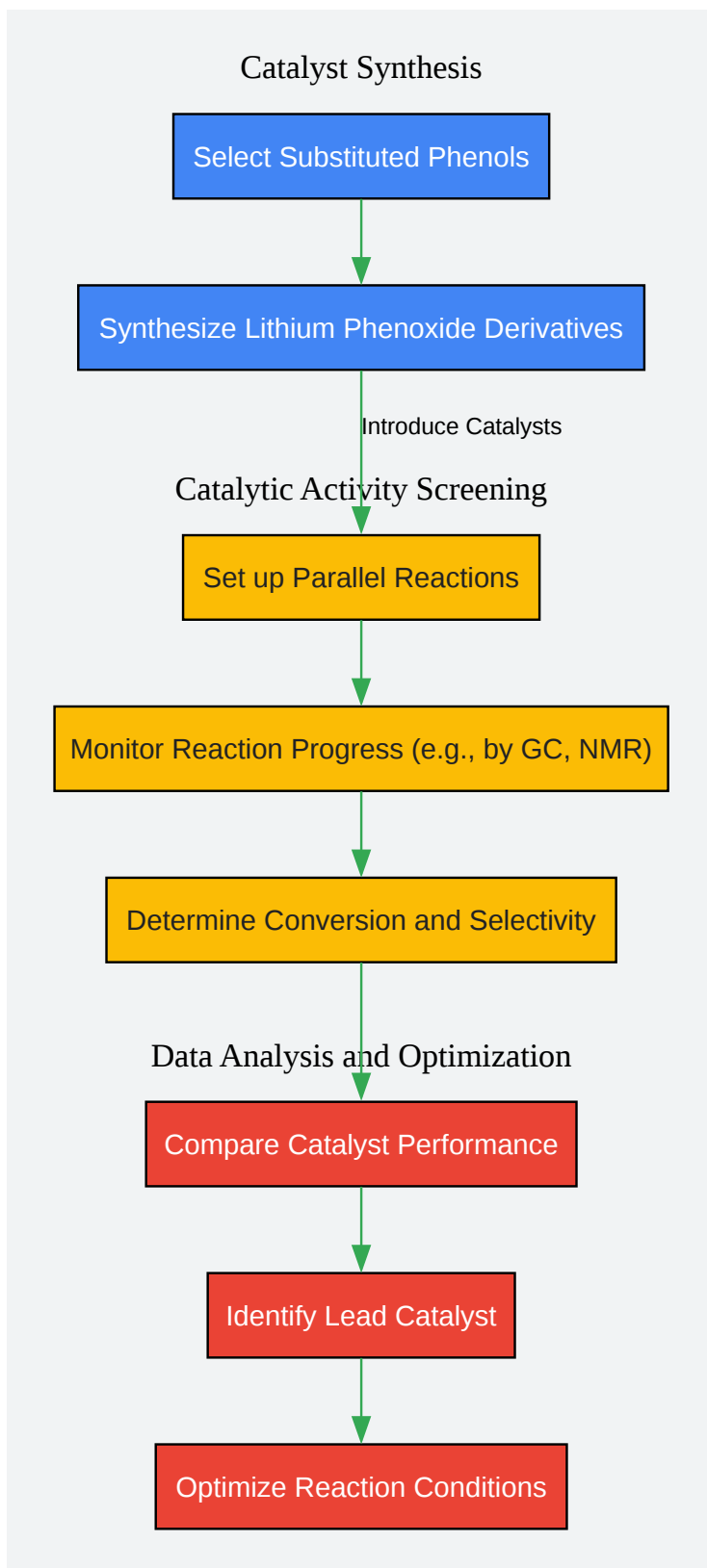
Lithium phenoxide is a potent nucleophile and a strong base, making it a valuable reagent in various organic transformations.<sup>[1][2]</sup>

### Williamson Ether Synthesis

Lithium phenoxide is commonly used in the Williamson ether synthesis to form aryl ethers. The reaction proceeds via an  $S_N2$  mechanism where the phenoxide anion displaces a halide from an alkyl halide.<sup>[16][17][18][19]</sup>







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